4-Oxo-6-propyl-4H-1-benzopyran-3-carbonitrile
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Overview
Description
4-Oxo-6-propyl-4H-chromene-3-carbonitrile is a heterocyclic compound that belongs to the chromene family Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-6-propyl-4H-chromene-3-carbonitrile typically involves a one-pot multicomponent reaction. A common method includes the condensation of aldehydes with dimedone and malononitrile in the presence of a catalyst. For instance, Fe3O4@SiO2@Propyl–ANDSA has been used as a catalyst in water under reflux conditions . This method is efficient and environmentally friendly, avoiding the use of toxic solvents and providing high yields.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet production demands. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. The focus is on maintaining the purity and consistency of the product while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions: 4-Oxo-6-propyl-4H-chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.
Reduction: This can modify the chromene ring, potentially altering its biological activity.
Substitution: Common in organic synthesis, substitution reactions can introduce different substituents to the chromene ring, leading to derivatives with varied properties.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenated compounds and nucleophiles are often used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield chromene-3-carboxylic acids, while substitution can produce various chromene derivatives with different functional groups.
Scientific Research Applications
4-Oxo-6-propyl-4H-chromene-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 4-Oxo-6-propyl-4H-chromene-3-carbonitrile involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
2-Amino-4H-chromenes: Known for their antimicrobial and anticancer activities.
Dihydropyranochromenes: Studied for their potential as cardiovascular and neuroprotective agents.
Uniqueness: 4-Oxo-6-propyl-4H-chromene-3-carbonitrile stands out due to its specific structural features, which confer unique reactivity and biological activity. Its ability to undergo diverse chemical reactions and form various derivatives makes it a versatile compound in research and industrial applications.
Properties
CAS No. |
50743-31-2 |
---|---|
Molecular Formula |
C13H11NO2 |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
4-oxo-6-propylchromene-3-carbonitrile |
InChI |
InChI=1S/C13H11NO2/c1-2-3-9-4-5-12-11(6-9)13(15)10(7-14)8-16-12/h4-6,8H,2-3H2,1H3 |
InChI Key |
UAQVSZRGIZWWLL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC2=C(C=C1)OC=C(C2=O)C#N |
Origin of Product |
United States |
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